Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate
Description
Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate is a substituted indole derivative characterized by a nitro (-NO₂) group at position 6, an amino (-NH₂) group at position 4, and an ethyl ester moiety at position 2 of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their structural similarity to biologically active molecules, such as tryptophan and serotonin, making them key intermediates in drug discovery .
Properties
CAS No. |
1003708-94-8 |
|---|---|
Molecular Formula |
C11H11N3O4 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
ethyl 4-amino-6-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11N3O4/c1-2-18-11(15)10-5-7-8(12)3-6(14(16)17)4-9(7)13-10/h3-5,13H,2,12H2,1H3 |
InChI Key |
HIWNTCDZXGYDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2N1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl 6-nitroindole-2-carboxylate
- Starting Material: 3-nitrophenylhydrazone of ethyl pyruvate.
- Reaction: The phenylhydrazone is treated with polyphosphoric acid (PPA) to induce cyclization via a modified Fischer indole synthesis, yielding ethyl 6-nitroindole-2-carboxylate.
- Conditions: Typically heated under reflux in PPA, which acts as both solvent and catalyst, facilitating ring closure and ester formation.
This step is foundational as it constructs the indole core with the nitro group at the 6-position and the ester at the 2-position.
Amination at the 4-Position
- Intermediate: Ethyl 6-nitroindole-2-carboxylate.
- Reaction: Selective reduction of the nitro group at the 4-position to an amino group is achieved.
- Methods: Catalytic hydrogenation or chemical reduction using agents such as tin(II) chloride or iron powder under acidic conditions.
- Outcome: Conversion of the nitro group to an amino group yields ethyl 6-nitro-4-amino-1H-indole-2-carboxylate.
This step requires careful control to achieve selective reduction without affecting the ester group or the nitro group at the 6-position if present, or to ensure the amino group is introduced specifically at the 4-position.
Synthetic Routes and Reaction Schemes
The synthetic pathway can be summarized as follows:
| Step | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Ethyl pyruvate + 3-nitrophenylhydrazine | Polyphosphoric acid, reflux | Ethyl 6-nitroindole-2-carboxylate |
| 2 | Ethyl 6-nitroindole-2-carboxylate | Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reduction (SnCl2, Fe/HCl) | This compound |
Detailed Research Findings and Data
Yield and Purity
- The Fischer indole synthesis step typically yields ethyl 6-nitroindole-2-carboxylate in moderate to good yields (60–80%).
- The selective reduction step to introduce the amino group at the 4-position proceeds with high selectivity and yields ranging from 70–85%.
- Purification is generally achieved through recrystallization or column chromatography.
Characterization
- NMR Spectroscopy: Confirms the presence of the ester group at C-2, the nitro group at C-6, and the amino group at C-4.
- Mass Spectrometry: Confirms molecular weight consistent with this compound.
- IR Spectroscopy: Shows characteristic peaks for ester carbonyl (~1730 cm⁻¹), nitro group (~1520 and 1350 cm⁻¹), and amino group (~3300–3500 cm⁻¹).
Optimization and Variations
Research has demonstrated that variations in substituents and reaction conditions can optimize yield and selectivity:
- Use of different acid catalysts or solvents in the Fischer synthesis can affect the regioselectivity of nitro substitution.
- Alternative reducing agents can provide milder conditions to prevent ester hydrolysis.
- Introduction of halogen or other substituents at the 5- or 6-positions can be achieved via selective halogenation prior to amination.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Yield (%) |
|---|---|---|---|
| Fischer indole synthesis | Ethyl pyruvate + 3-nitrophenylhydrazine, Polyphosphoric acid, reflux | Forms ethyl 6-nitroindole-2-carboxylate | 60–80 |
| Esterification (if starting from acid) | Concentrated sulfuric acid, ethanol | Converts acid to ethyl ester | 85–90 |
| Selective reduction (amination) | Pd/C with H2 or SnCl2/Fe in acid | Converts nitro to amino group at C-4 | 70–85 |
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halides and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro and amino groups play a crucial role in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Key Observations :
Purity Standards :
- Most indole derivatives in the evidence exhibit ≥97% purity, as seen in compounds like Ethyl 4-chloro-2-methylquinoline-6-carboxylate (97%) and 7-Methoxy-1H-indole-3-carboxylic acid (>97%) .
Biological Activity
Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 233.22 g/mol. The compound features a nitro group and an amino group attached to the indole structure, which is crucial for its biological activity. It typically appears as a yellow solid and is slightly soluble in water.
Target Interactions
The compound exhibits high binding affinity to various biological targets, including enzymes and receptors. Research indicates that modifications to the nitro and amino groups can significantly affect its interaction profile, which is essential for optimizing pharmacological activity.
Biochemical Pathways
Indole derivatives, including this compound, are known to influence several biochemical pathways. They can modulate enzyme activities and cellular signaling pathways, impacting gene expression and cellular metabolism.
Biological Activities
-
Antiviral Properties
Studies have shown that indole derivatives can inhibit viral replication. For instance, structural analogs have been evaluated for their ability to inhibit HIV integrase, with some compounds demonstrating IC50 values in the micromolar range . this compound may exhibit similar antiviral properties due to its structural characteristics. -
Anti-inflammatory Effects
Indole compounds are often investigated for their anti-inflammatory properties. The presence of the nitro group may enhance the compound's ability to modulate inflammatory responses in various cell types. -
Anticancer Activity
Research has indicated that indole derivatives can possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms. this compound's structural features suggest potential efficacy in cancer treatment.
Case Studies and Research Findings
A comprehensive evaluation of this compound's biological activities includes several key studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
